4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride
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Overview
Description
4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride typically involves the diazotization of 4-Bromo-5-phenyl-1H-pyrazole. The process begins with the formation of 4-Bromo-5-phenyl-1H-pyrazole, which can be synthesized through a [3+2] cycloaddition reaction of diazo compounds and alkynyl bromides . The resulting pyrazole is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves large-scale diazotization reactions under controlled conditions to ensure safety and high yield. The process typically requires precise temperature control and the use of stabilizing agents to prevent decomposition of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles through Sandmeyer reactions, resulting in the formation of aryl halides, nitriles, and other functional groups.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) for Sandmeyer reactions.
Coupling Reactions: Phenols and aromatic amines are typical coupling partners, often under basic conditions.
Major Products
Substitution Reactions: Products include 4-Bromo-5-phenyl-1H-pyrazole derivatives with various substituents such as halides and nitriles.
Coupling Reactions:
Scientific Research Applications
4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride primarily involves its reactivity as a diazonium salt. The diazonium group is a highly reactive electrophile, making it susceptible to nucleophilic attack. This reactivity underlies its use in substitution and coupling reactions, where the diazonium group is replaced by other functional groups or forms azo bonds .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-Bromo-5-phenyl-1H-pyrazole-3-diazonium chloride.
3(5)-Substituted Pyrazoles: Compounds with similar pyrazole cores but different substituents, affecting their reactivity and applications.
Uniqueness
This compound is unique due to its combination of a diazonium group and a brominated pyrazole core. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
74990-74-2 |
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Molecular Formula |
C9H6BrClN4 |
Molecular Weight |
285.53 g/mol |
IUPAC Name |
4-bromo-5-phenyl-1H-pyrazole-3-diazonium;chloride |
InChI |
InChI=1S/C9H6BrN4.ClH/c10-7-8(13-14-9(7)12-11)6-4-2-1-3-5-6;/h1-5H,(H,13,14);1H/q+1;/p-1 |
InChI Key |
LYHVPNBVEJWBTO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)[N+]#N)Br.[Cl-] |
Origin of Product |
United States |
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